molecular formula C9H11N3S B7728627 N'-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid

N'-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid

Cat. No.: B7728627
M. Wt: 193.27 g/mol
InChI Key: DYFDSHKKGBOHSZ-UHFFFAOYSA-N
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Description

N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid is a compound that belongs to the class of carbamimidothioic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and a prop-2-enyl group attached to the carbamimidothioic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid typically involves the reaction of 2-aminopyridine with an appropriate prop-2-enyl halide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the desired product. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid is unique due to its specific structural features, including the prop-2-enyl group and the carbamimidothioic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-prop-2-enyl-N-pyridin-2-ylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-2-6-11-9(13)12-8-5-3-4-7-10-8/h2-5,7H,1,6H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFDSHKKGBOHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=C(NC1=CC=CC=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN=C(NC1=CC=CC=N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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